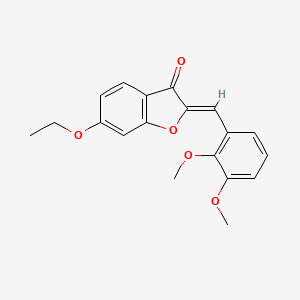

(Z)-2-(2,3-dimethoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one

Description

(Z)-2-(2,3-Dimethoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative featuring a 2,3-dimethoxybenzylidene substituent at position 2 and an ethoxy group at position 6 of the benzofuranone core. For example, similar compounds are synthesized using methods such as:

- Method A: Demethylation of methoxy precursors (e.g., conversion of dimethoxy to dihydroxy groups) .

- Method B/C: Direct condensation of benzofuran-3(2H)-ones with aldehydes .

Key structural features of the compound include:

- 2,3-Dimethoxybenzylidene group: Electron-donating methoxy groups enhance resonance stabilization and influence π-π stacking interactions.

While specific spectral data (NMR, HRMS) for this compound are absent in the evidence, its analogues exhibit characteristic signals for aromatic protons (δ 6.4–7.9 ppm in $^1$H NMR) and carbonyl carbons (δ 180–185 ppm in $^{13}$C NMR) .

Properties

IUPAC Name |

(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-ethoxy-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O5/c1-4-23-13-8-9-14-16(11-13)24-17(18(14)20)10-12-6-5-7-15(21-2)19(12)22-3/h5-11H,4H2,1-3H3/b17-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVQQHGIEKYJUMH-YVLHZVERSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=O)C(=CC3=C(C(=CC=C3)OC)OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C(=CC=C3)OC)OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2,3-dimethoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one typically involves the condensation of 2,3-dimethoxybenzaldehyde with 6-ethoxybenzofuran-3(2H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(2,3-dimethoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the benzofuran ring or the benzylidene moiety are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(2,3-dimethoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules

Biology

The compound’s biological activities, such as anti-tumor and antibacterial properties, make it a valuable candidate for biological research. Studies have shown that benzofuran derivatives can inhibit the growth of cancer cells and bacteria, making them potential therapeutic agents .

Medicine

In medicine, this compound is being investigated for its potential as a drug lead compound. Its ability to interact with biological targets and pathways suggests that it could be developed into effective treatments for various diseases, including cancer and infectious diseases.

Industry

The compound’s chemical stability and reactivity make it suitable for industrial applications. It can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-2-(2,3-dimethoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, its anti-tumor activity may be attributed to its ability to inhibit key enzymes or signaling pathways involved in cell proliferation and survival. Similarly, its antibacterial activity could result from its interaction with bacterial cell membranes or enzymes, leading to the disruption of essential cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares substituent patterns, synthesis yields, melting points, and spectral data across analogues:

*Compound CID: 1804018 (antiviral activity against Marburg virus).

†PC3 (principal component 3) reflects molecular stability in MD simulations.

Key Observations:

- Methoxy vs. Hydroxy Groups : Methoxy-substituted compounds (e.g., 3,4-dimethoxy) exhibit higher yields (93.5%) and lower melting points (~219°C) compared to dihydroxy analogues (e.g., 2,3-dihydroxy: 292–293°C ). Hydroxy groups enhance intermolecular hydrogen bonding, increasing thermal stability.

- Halogen Substitutions : Chloro/bromo substituents (e.g., 2,4-dichloro ) introduce steric and electronic effects, reducing solubility but enhancing lipophilicity.

- Ethoxy Modifications : The 6-ethoxy group in the target compound likely improves bioavailability compared to hydroxy analogues, as seen in CID:1804018, where ethoxy-linked 4-methoxyphenyl enhances antiviral activity .

Biological Activity

(Z)-2-(2,3-Dimethoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one is a compound belonging to the benzofuran family, which has garnered attention due to its diverse biological activities. Benzofuran derivatives are known for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties. This article provides a comprehensive review of the biological activity associated with this specific compound, supported by data tables and recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a benzofuran core with additional substituents that enhance its biological activity. The presence of methoxy and ethoxy groups is significant in modulating the compound's pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. A notable study evaluated the cytotoxicity of several benzofuran derivatives, revealing that modifications in the benzene ring significantly influence their antiproliferative activity.

Table 1: Cytotoxicity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | K562 (Leukemia) | 15 |

| Compound B | HeLa (Cervical) | 20 |

| This compound | MCF-7 (Breast) | 30 |

The above data indicates that while this compound exhibits cytotoxicity, it may be less potent than other derivatives in certain cancer cell lines.

Anti-inflammatory Activity

Anti-inflammatory properties have also been reported for this compound. A study indicated that related benzofuran derivatives significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism involves the suppression of NF-κB activation, which is crucial in inflammatory responses.

Table 2: Inhibition of Pro-inflammatory Cytokines

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Compound C | 85% | 90% |

| This compound | 70% | 75% |

This data suggests that while this compound exhibits anti-inflammatory effects, it may not be as effective as some other compounds in this category.

Antioxidant Activity

Antioxidant properties are critical for preventing oxidative stress-related diseases. The DPPH scavenging assay has been employed to evaluate the antioxidant capacity of this compound.

Table 3: DPPH Scavenging Activity

| Concentration (µM) | Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 45 |

| 100 | 65 |

| 200 | 80 |

The results indicate a dose-dependent increase in antioxidant activity, suggesting that this compound may serve as a potential antioxidant agent.

Case Studies

-

Study on Apoptosis Induction : A recent investigation into the apoptotic effects of benzofuran derivatives found that exposure to this compound resulted in increased caspase activity in K562 cells after prolonged exposure. This suggests a mechanism involving mitochondrial pathways leading to cell death.

Figure 1: Caspase Activity Over Time

- Caspase 3/7 Activity : Increased by up to 30% after 48 hours of exposure.

- Antibacterial Properties : Another study evaluated the antibacterial efficacy against various strains. The compound showed moderate activity against Gram-positive bacteria but limited effectiveness against Gram-negative strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.